![molecular formula C16H24O7 B1358287 [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 2-methylprop-2-enoate](/img/structure/B1358287.png)
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2:3,4-Di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose is a carbohydrate derivative that plays a significant role in the synthesis of glycoconjugates. This compound is particularly valuable in the fields of drug delivery and vaccine development due to its ability to form multivalent carbohydrate conjugates. Its unique structure allows it to inhibit β-galactosidase, making it instrumental in studying lysosomal storage diseases such as galactosialidosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2:3,4-Di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose involves several steps. Initially, 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose is prepared by reacting galactose with acetone in the presence of an acid catalyst . The resulting compound is then methacryloylated using methacryloyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Factors such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2:3,4-Di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose undergoes various chemical reactions, including:
Polymerization: This compound can undergo controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT), and Nitroxide Mediated Polymerization (NMP) to form well-defined glycopolymers.
Substitution: The methacryloyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Polymerization: Common reagents include initiators like 2-bromo-2-methylpropionyl bromide, catalysts such as copper(I) bromide, and ligands like bipyridine.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., pyridine) are commonly used.
Major Products Formed
Polymerization: Glycopolymers with specific properties tailored for biomedical applications.
Substitution: Various substituted derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
1,2:3,4-Di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose has numerous applications in scientific research:
Chemistry: Used in the synthesis of glycopolymers for studying carbohydrate-protein interactions.
Biology: Inhibits β-galactosidase, aiding in the study of lysosomal storage diseases.
Medicine: Potential use in drug delivery systems and vaccine development due to its ability to form multivalent carbohydrate conjugates.
Industry: Employed in the production of specialized polymers with unique properties.
Wirkmechanismus
The mechanism of action of 1,2:3,4-Di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose involves its interaction with β-galactosidase. The compound inhibits the enzyme by binding to its active site, preventing the hydrolysis of β-galactosides. This inhibition is crucial for studying the mechanics of galactosialidosis and understanding the underlying processes of lysosomal storage diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,23,4-Di-O-isopropylidene-α-D-galactopyranose: A precursor in the synthesis of the methacryloyl derivative.
1,23,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose: Used in glycobiology research.
Uniqueness
1,2:3,4-Di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose stands out due to its methacryloyl group, which allows it to participate in polymerization reactions, making it valuable for creating glycopolymers with specific properties . Its ability to inhibit β-galactosidase also sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C16H24O7 |
|---|---|
Molekulargewicht |
328.36 g/mol |
IUPAC-Name |
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H24O7/c1-8(2)13(17)18-7-9-10-11(21-15(3,4)20-10)12-14(19-9)23-16(5,6)22-12/h9-12,14H,1,7H2,2-6H3/t9-,10+,11+,12-,14-/m1/s1 |
InChI-Schlüssel |
RKFOJTMVZFAYQE-OIRVYTLQSA-N |
Isomerische SMILES |
CC(=C)C(=O)OC[C@@H]1[C@H]2[C@@H]([C@@H]3[C@H](O1)OC(O3)(C)C)OC(O2)(C)C |
Kanonische SMILES |
CC(=C)C(=O)OCC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


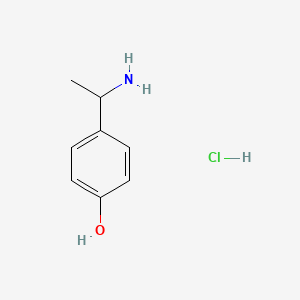
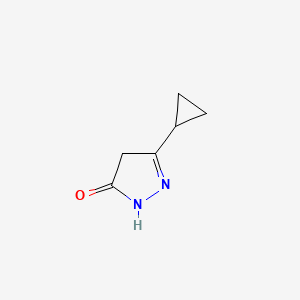

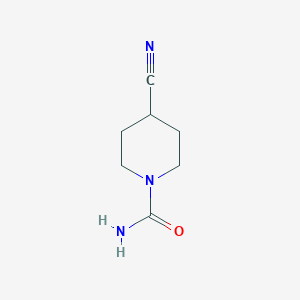
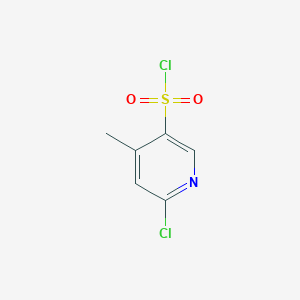
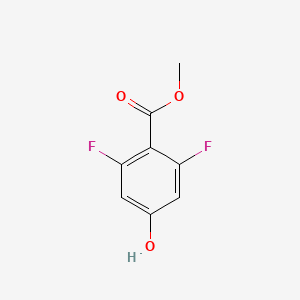
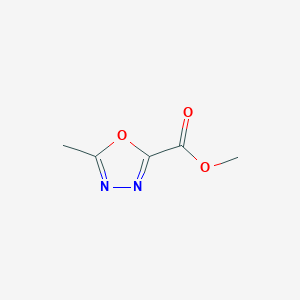

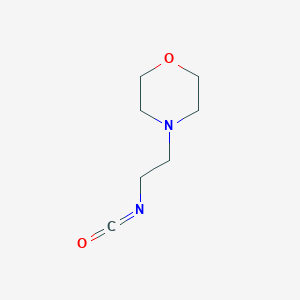
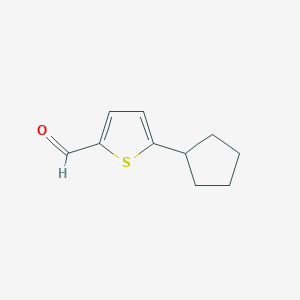
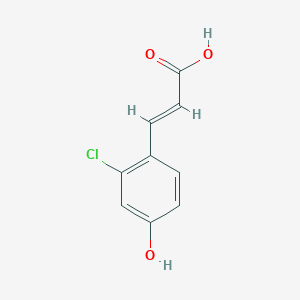
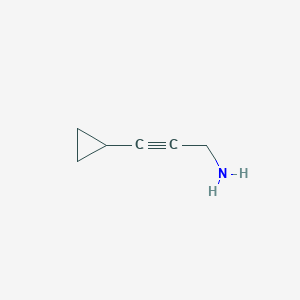
![2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1358225.png)
![ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B1358228.png)
